
4-Chloro-6-ethoxypyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-ethoxypyrimidine-5-sulfonamide is a chemical compound that belongs to the class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries. This compound is characterized by the presence of a chloro group, an ethoxy group, and a sulfonamide group attached to a pyrimidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-ethoxypyrimidine-5-sulfonamide typically involves the reaction of 4-chloro-6-ethoxypyrimidine with sulfonamide reagents. One common method is the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method involves the use of oxidizing agents under mild conditions, resulting in high yields and minimal by-products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high purity of the final product. The use of environmentally friendly reagents and solvents is also emphasized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-ethoxypyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfinamides and sulfenamides.
Coupling Reactions: The compound can undergo Suzuki–Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidizing Agents: Used in the oxidative coupling of thiols and amines.
Nucleophiles: Such as amines and thiols, used in substitution reactions.
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substituted Pyrimidines: Formed through substitution reactions.
Sulfinamides and Sulfenamides: Formed through oxidation and reduction reactions.
Biaryl Compounds: Formed through Suzuki–Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
4-Chloro-6-ethoxypyrimidine-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-ethoxypyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-methoxypyrimidine: Similar in structure but with a methoxy group instead of an ethoxy group.
4-Chloro-5-sulfamoyl-salicylic Acid: Contains a sulfonamide group and a chloro group but differs in the core structure.
Uniqueness
4-Chloro-6-ethoxypyrimidine-5-sulfonamide is unique due to the combination of its chloro, ethoxy, and sulfonamide groups attached to a pyrimidine ring. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
142556-44-3 |
|---|---|
Fórmula molecular |
C6H8ClN3O3S |
Peso molecular |
237.67 g/mol |
Nombre IUPAC |
4-chloro-6-ethoxypyrimidine-5-sulfonamide |
InChI |
InChI=1S/C6H8ClN3O3S/c1-2-13-6-4(14(8,11)12)5(7)9-3-10-6/h3H,2H2,1H3,(H2,8,11,12) |
Clave InChI |
JJAPSUUDHFRNMF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=NC=N1)Cl)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12550019.png)

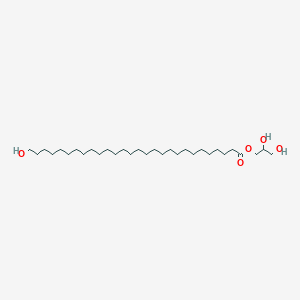
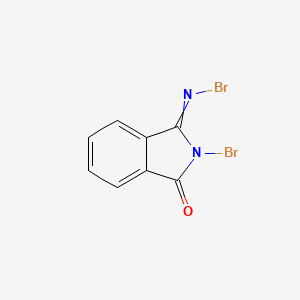

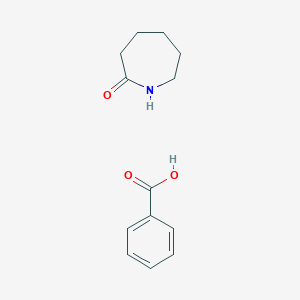
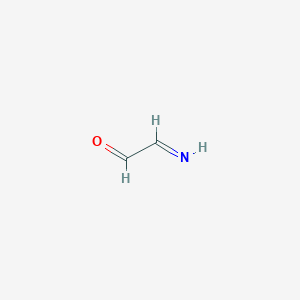
![N,N'-Bis[bis(dimethylamino)methylidene]-P-methylphosphonous diamide](/img/structure/B12550054.png)
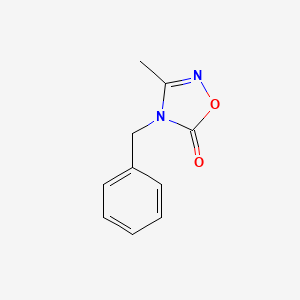
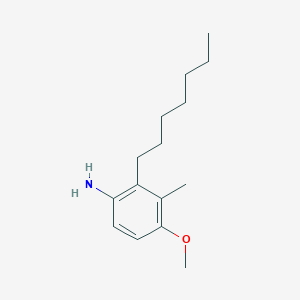

![Phenol, 4-[2-(bromomethyl)-1,3-dioxolan-2-yl]-](/img/structure/B12550080.png)

![1-(2,4-Dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B12550095.png)
